3-Bromo-2-chloropyridin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

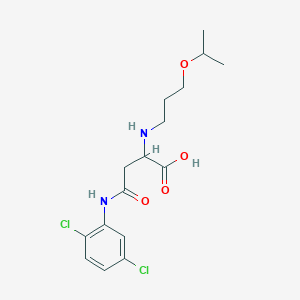

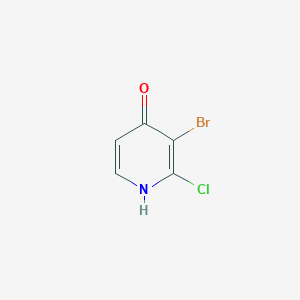

3-Bromo-2-chloropyridin-4-ol is a halogenated pyridine derivative that has been the subject of various studies due to its potential as a key intermediate in the synthesis of more complex organic compounds. The compound's halogen substituents make it a versatile reactant in nucleophilic aromatic substitution (SNAr) reactions, which can lead to the formation of various heterocyclic structures, such as thienopyridines .

Synthesis Analysis

The synthesis of 3-bromo-2-chloropyridin-4-ol derivatives has been explored through different methodologies. One approach involves a regiocontrolled SNAr reaction with sodium methanethiolate (NaSMe) to obtain bromo(methylthio)pyridines, which serve as precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines . Another synthesis route for related compounds includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds .

Molecular Structure Analysis

The molecular structure of 3-bromo-2-chloropyridin-4-ol derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy. For instance, the crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details about their molecular conformation and hydrogen bonding patterns . Additionally, the molecular geometry of similar compounds in the solid state has been investigated, with a focus on intermolecular hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

3-Bromo-2-chloropyridin-4-ol and its derivatives participate in a variety of chemical reactions. These include the Sonogashira coupling, followed by halocyclization to afford the expected 3-halo-2-(hetero)arylthienopyridines . The compound's reactivity has also been utilized in the synthesis of novel carboxamides with potential insecticidal and fungicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2-chloropyridin-4-ol derivatives have been characterized through vibrational spectroscopy and theoretical calculations. Studies have provided insights into the vibrational features of these compounds, which are influenced by strong asymmetric hydrogen bonding . Quantum mechanical calculations have been performed to understand the molecular stability, bond strength, and electronic properties, such as HOMO-LUMO energies and electron density distribution . Additionally, comparative analyses of halopyridines have been conducted to examine the impact of halogen substitution on bond lengths and molecular structure .

科学的研究の応用

1. Halogen Exchange in Pyridines

A study by Schlosser & Cottet (2002) explored the halogen/halogen displacement in various pyridines, including 2,4-dichloropyridine. This process is significant for understanding the chemical behavior and potential applications of halogenated pyridines like 3-Bromo-2-chloropyridin-4-ol (Schlosser & Cottet, 2002).

2. Selective Amination of Polyhalopyridines

Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated selective amination of polyhalopyridines. This research, involving compounds like 5-bromo-2-chloropyridine, provides insights into the chemical reactivity of halopyridines, which could be extrapolated to 3-Bromo-2-chloropyridin-4-ol (Ji, Li, & Bunnelle, 2003).

3. Synthesis and Biological Activity

Li et al. (2015) synthesized a compound involving 3-bromo-1-(3-chloropyridin-2-yl) and studied its crystal structure and biological activity. Although not directly involving 3-Bromo-2-chloropyridin-4-ol, this research provides insights into the potential biological applications of related compounds (Li et al., 2015).

4. Vibrational Spectra and Structure Analysis

Research by Boopalachandran, Sheu, and Laane (2012) on the vibrational spectra and structure of various halopyridines, including 2-bromo- and 3-bromopyridine, sheds light on the structural characteristics of halogenated pyridines, which is relevant for understanding the properties of 3-Bromo-2-chloropyridin-4-ol (Boopalachandran, Sheu, & Laane, 2012).

5. Microwave-assisted Amination

Kim et al. (2010) presented a method for microwave-assisted amination of 3-bromo-2-chloropyridine. This study is directly relevant to 3-Bromo-2-chloropyridin-4-ol, providing valuable information on innovative synthetic techniques (Kim et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-3-chloropyridin-4-ol”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

特性

IUPAC Name |

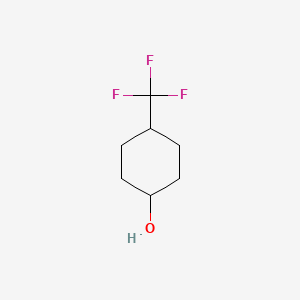

3-bromo-2-chloro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFWCVWUCXALOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloropyridin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

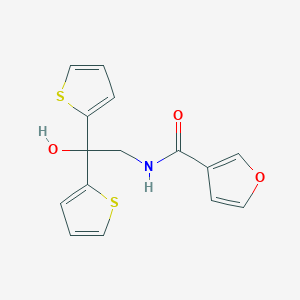

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

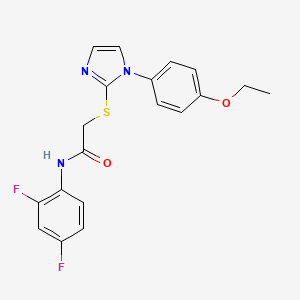

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

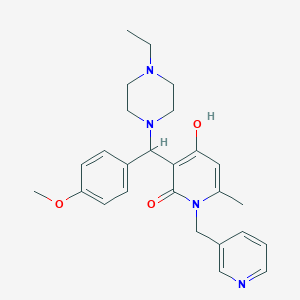

![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

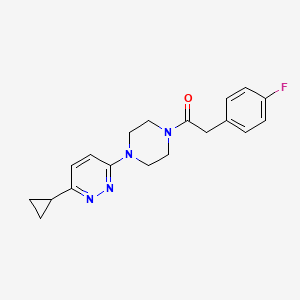

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)